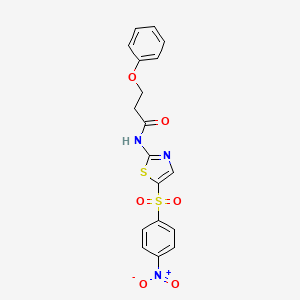
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide, commonly known as Compound A, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide involves the reaction of 2-amino-4-nitrophenol with thionyl chloride to form 4-nitrophenyl chloroformate. This intermediate is then reacted with 2-aminothiazole to form 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine. The final step involves the reaction of this intermediate with 3-phenoxypropionyl chloride to form the desired product.
Starting Materials
2-amino-4-nitrophenol, thionyl chloride, 2-aminothiazole, 3-phenoxypropionyl chloride
Reaction
Step 1: 2-amino-4-nitrophenol is reacted with thionyl chloride to form 4-nitrophenyl chloroformate., Step 2: 4-nitrophenyl chloroformate is reacted with 2-aminothiazole to form 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine., Step 3: 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine is reacted with 3-phenoxypropionyl chloride to form N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide.
作用機序
Compound A exerts its therapeutic effects by modulating various cellular signaling pathways. It inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of STAT3, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, Compound A inhibits the activity of Akt, a protein kinase that regulates cell survival and proliferation.
生化学的および生理学的効果
Compound A has been shown to exhibit anti-inflammatory and anti-cancer properties by reducing the levels of pro-inflammatory cytokines and inhibiting the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using Compound A in lab experiments is its specificity towards the targeted signaling pathways. It has also been found to have low toxicity and high bioavailability. However, one of the limitations of using Compound A is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for the research on Compound A. One of the potential areas of research is its application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is its combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to investigate the long-term effects and safety of Compound A.
In conclusion, Compound A is a promising chemical compound that has potential therapeutic applications in various diseases. Its specificity towards the targeted signaling pathways, low toxicity, and high bioavailability make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term safety.
科学的研究の応用
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that Compound A exhibits anti-inflammatory and anti-cancer properties by inhibiting various signaling pathways, such as NF-κB, STAT3, and Akt. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c22-16(10-11-27-14-4-2-1-3-5-14)20-18-19-12-17(28-18)29(25,26)15-8-6-13(7-9-15)21(23)24/h1-9,12H,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJOTWRMNNLQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

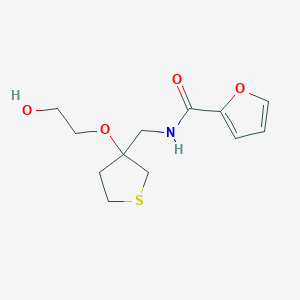
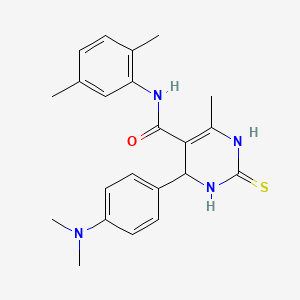
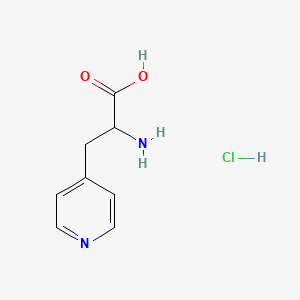
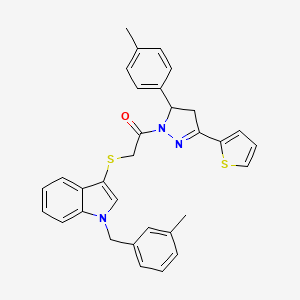
![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)
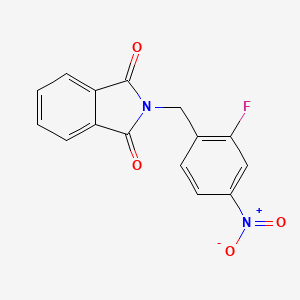
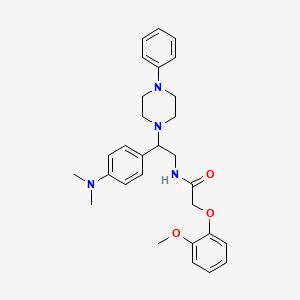
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)
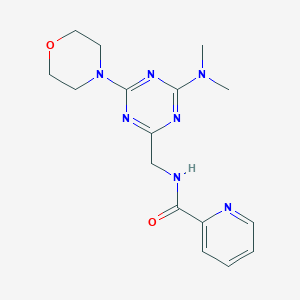
![4,6-Dimethyl-2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2914294.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)
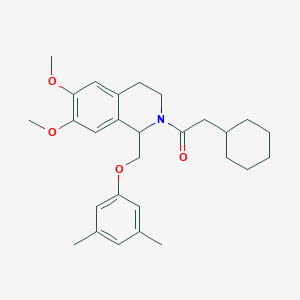
![N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2914299.png)